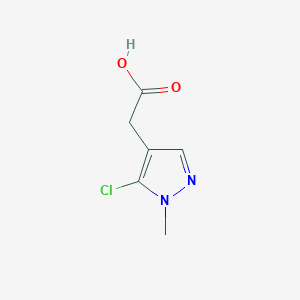![molecular formula C12H10F3N3O2 B2890392 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 692762-85-9](/img/structure/B2890392.png)
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” is a compound with the molecular formula C12H10F3N3O2 . It is a derivative of quinazolinone, a nitrogen-containing heterocycle . Quinazolinones and their derivatives have received significant attention due to their wide range of biopharmaceutical activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives, such as “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid”, often involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” consists of a quinazolin-4-yl group attached to a trifluoromethyl group and an amino propanoic acid group .Chemical Reactions Analysis
Quinazolinone derivatives, including “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid”, have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities . These activities are often attributed to the unique chemical structure of quinazolinones and their ability to undergo various chemical reactions .科学的研究の応用
Anticancer Agent Development
This compound is being explored for its potential as an anticancer agent. A series of derivatives have been synthesized and tested for their ability to inhibit the proliferation of various cancer cell lines, such as PC3, K562, and HeLa . These studies are crucial for the development of new cancer therapies that target specific pathways or enzymes involved in cancer progression.
Biological Activity Research
Quinazoline derivatives, including this compound, are known for their wide range of biological activities. They have been studied for their antibacterial, antiviral, anti-inflammatory, and analgesic properties . This makes them valuable in the research and development of new drugs across various therapeutic areas.
DNA Damage Response (DDR) Modulation
Research has indicated that quinazoline derivatives can play a role in modulating the DNA damage response in cells . This is particularly important in the context of cancer, where DNA repair mechanisms are often altered.
Synthetic Methodology
The compound serves as a key intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis .
将来の方向性
The future directions for research on “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .
特性
IUPAC Name |
3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)11-17-8-4-2-1-3-7(8)10(18-11)16-6-5-9(19)20/h1-4H,5-6H2,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTGFASVBWSAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)




methanone](/img/structure/B2890316.png)
![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)
![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)

![3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890330.png)
![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)
